molecular formula C14H19Cl2NO5 B4041592 4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

Cat. No.: B4041592
M. Wt: 352.2 g/mol
InChI Key: QQBWXELLAXMHQF-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is a chemical compound that combines a phenoxy herbicide with an amine and oxalic acid. This compound is known for its applications in various fields, including agriculture, chemistry, and environmental science. It is primarily used as a herbicide to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine typically involves the reaction of 2,4-dichlorophenol with butyric acid derivatives under controlled conditions. The process includes the following steps:

    Chlorination: Phenol is chlorinated to produce 2,4-dichlorophenol.

    Esterification: 2,4-dichlorophenol is esterified with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid.

    Amidation: The ester is then reacted with N,N-dimethylamine to produce 4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine.

    Oxalic Acid Addition: Finally, oxalic acid is added to form the oxalate salt of the compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its action as a synthetic auxin, a type of plant hormone. It mimics natural auxins, leading to uncontrolled growth and eventual death of the plant. The molecular targets include auxin receptors and pathways involved in cell elongation and division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid is unique due to its combination of a phenoxy herbicide with an amine and oxalic acid, providing distinct chemical properties and applications compared to its analogs .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO.C2H2O4/c1-15(2)7-3-4-8-16-12-6-5-10(13)9-11(12)14;3-1(4)2(5)6/h5-6,9H,3-4,7-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBWXELLAXMHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=C(C=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
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4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 3
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4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 4
4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 5
4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-(2,4-dichlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid

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